N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide
Description
N-(6-{[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a thiophene-2-carboxamide group and a sulfanyl-linked oxoethyl-4-methylpiperidine moiety. This structure integrates pharmacophores known for modulating biological targets such as kinases, GPCRs, or enzymes involved in inflammation and cancer . The pyridazine-thiophene scaffold may enhance binding affinity to hydrophobic pockets in proteins, while the 4-methylpiperidine group could improve pharmacokinetic properties like blood-brain barrier penetration or metabolic stability.
Properties
IUPAC Name |
N-[6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-12-6-8-21(9-7-12)16(22)11-25-15-5-4-14(19-20-15)18-17(23)13-3-2-10-24-13/h2-5,10,12H,6-9,11H2,1H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRYVUKILCHYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial effects, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a thiophene ring, a pyridazine moiety, and a piperidine group. The IUPAC name reflects its complex arrangement:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₃N₃O₂S₂ |
| Molecular Weight | 373.52 g/mol |
Antibacterial Efficacy
Recent studies have highlighted the antibacterial properties of related compounds, particularly those derived from the thiophene and pyridazine frameworks. For instance, N-(4-methylpyridin-2-yl) thiophene-2-carboxamides have shown significant activity against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli strains. The minimum inhibitory concentration (MIC) values were determined using agar diffusion methods, revealing promising results:
| Compound | MIC (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| 4a | 10 | 13 ± 2 |
| 4c | 20 | 15 ± 2 |
These findings suggest that modifications to the piperidine and thiophene structures can enhance antibacterial activity, indicating a potential pathway for drug development.
The mechanism by which these compounds exert their antibacterial effects involves several interactions at the molecular level. The binding affinity to bacterial proteins and enzymes plays a crucial role in their efficacy. For example, studies indicate that hydrogen bonding and hydrophobic interactions with key amino acid residues are critical for stabilizing the compound-protein complexes.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of the compound. Variations in substituents on the piperidine ring and modifications to the thiophene and pyridazine moieties can significantly influence potency. Research indicates that:
- Piperidine Substituents : The presence of methyl groups on the piperidine enhances solubility and bioavailability.
- Thiophene Modifications : Altering the position of sulfur atoms in the thiophene ring can affect electron distribution, impacting binding interactions with target proteins.
Study on Antibacterial Activity
A comprehensive study evaluated various derivatives of thiophene-based carboxamides against resistant bacterial strains. The results demonstrated that specific structural modifications led to enhanced activity against ESBL-producing E. coli, with compounds showing varying degrees of inhibition based on their structural characteristics.
Computational Studies
Molecular docking simulations provided insights into binding affinities and interaction patterns with target proteins involved in bacterial resistance mechanisms. These studies corroborated experimental findings, revealing that compounds with optimal hydrogen bonding patterns exhibited superior antibacterial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Target Compound vs. 1,4-Dihydropyridine Derivatives (AZ331/AZ257)
The target compound’s pyridazine core differs from the 1,4-dihydropyridine (DHP) core in AZ331 and AZ257 . DHPs are classical calcium channel blockers, but the pyridazine ring in the target compound may shift selectivity toward non-cardiac targets (e.g., kinases or phosphodiesterases).
Key Differences:
- Electronic Properties: Pyridazine’s electron-deficient nature may enhance interactions with polar residues in enzyme active sites compared to the partially reduced DHP ring.
Substituent Analysis
Thioether-Linked Oxoethyl Groups
The target compound’s 2-(4-methylpiperidin-1-yl)-2-oxoethylsulfanyl group is structurally analogous to substituents in AZ331 and AZ257 (e.g., 2-(4-methoxyphenyl)-2-oxoethyl or 2-(4-bromophenyl)-2-oxoethyl) .
Impact of Substituents:
| Compound | R Group on Oxoethyl Chain | Biological Implications |
|---|---|---|
| Target Compound | 4-Methylpiperidin-1-yl | Enhanced lipophilicity; potential CNS activity |
| AZ331 | 4-Methoxyphenyl | Increased electron density; possible CYP inhibition |
| AZ257 | 4-Bromophenyl | Electrophilic halogen; improved target binding |
- 4-Methylpiperidin-1-yl vs. Aryl Groups: The piperidine group may reduce off-target interactions compared to aryl substituents, which are prone to π-π stacking with unintended receptors.
Carboxamide Modifications
The thiophene-2-carboxamide group in the target compound contrasts with the furan-3-carboxamide derivatives in (e.g., compounds 97c–97e) .
Functional Comparisons:
- Thiophene vs. Furan: Thiophene’s sulfur atom increases aromatic stability and may enhance hydrophobic interactions.
- Substituent Position: The 2-carboxamide orientation in the target compound may optimize steric compatibility with target proteins compared to 3-carboxamide derivatives.
Research Findings and Pharmacological Implications
Hypothetical Activity Profile (Based on Structural Analogues)
- Metabolic Stability: The 4-methylpiperidine group may reduce first-pass metabolism compared to AZ331’s methoxyphenyl group, which is susceptible to demethylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
